molecular formula C27H27N3O5 B13399918 Fmoc-Lys(nic)-OH

Fmoc-Lys(nic)-OH

Cat. No.: B13399918
M. Wt: 473.5 g/mol
InChI Key: CRRQIRUSEYKWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(nicotinoyl)-L-lysine: is a derivative of lysine, an essential amino acid. This compound is commonly used in peptide synthesis due to its unique protective groups that facilitate the construction of complex peptide chains. The fluorenylmethoxycarbonyl group protects the amino group, while the nicotinoyl group is a nicotinic acid derivative that can be used for various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The fluorenylmethoxycarbonyl group is used to protect the amino group during the synthesis.

    Solution-Phase Synthesis: This method involves the synthesis of the compound in solution, where the fluorenylmethoxycarbonyl group is introduced first, followed by the nicotinoyl group.

Industrial Production Methods: Industrial production of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(nicotinoyl)-L-lysine typically involves automated peptide synthesizers that use solid-phase peptide synthesis. This method allows for high-throughput production with minimal manual intervention .

Mechanism of Action

The mechanism of action of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(nicotinoyl)-L-lysine involves the protection and deprotection of the amino group during peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group, preventing unwanted side reactions. The nicotinoyl group can be used to introduce specific functional groups into the peptide chain, allowing for the design of peptides with unique properties .

Comparison with Similar Compounds

Uniqueness:

    Nicotinoyl Group:

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRQIRUSEYKWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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